2-Ethyl-3,6-dimethylthian-4-one
Overview
Description
2-Ethyl-3,6-dimethylthian-4-one is an organic compound belonging to the thianone family. Thianones are sulfur-containing heterocycles, which are known for their diverse chemical properties and applications. This compound is characterized by its unique structure, which includes a thian-4-one ring substituted with ethyl and methyl groups at specific positions.
Mechanism of Action
The mechanism of action for 2-Ethyl-3,6-dimethylthian-4-one is not provided in the search results. It is mentioned that this compound is used in scientific research, which suggests that its mechanism of action may depend on the specific context of the research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,6-dimethylthian-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-3,6-dimethylthiol with a suitable oxidizing agent to form the thian-4-one ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like trifluoroacetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,6-dimethylthian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thian-4-one ring to a thiane ring using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, and dimethylformamide.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiane derivatives.
Substitution: Formation of various substituted thian-4-one derivatives.
Scientific Research Applications
2-Ethyl-3,6-dimethylthian-4-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2-Methylthian-4-one: Lacks the ethyl group, resulting in different chemical properties and reactivity.
3,6-Dimethylthian-4-one: Similar structure but without the ethyl substitution, leading to variations in biological activity.
2-Ethylthian-4-one: Contains only the ethyl group, affecting its chemical behavior and applications.
Uniqueness
2-Ethyl-3,6-dimethylthian-4-one is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-ethyl-3,6-dimethylthian-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OS/c1-4-9-7(3)8(10)5-6(2)11-9/h6-7,9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNFEZMOBOWVAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(=O)CC(S1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385145 | |
Record name | 2-Ethyl-3,6-dimethylthian-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462065-51-6 | |
Record name | 2-Ethyl-3,6-dimethylthian-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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